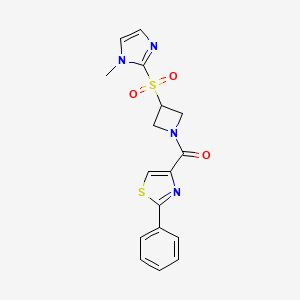
(3-((1-metil-1H-imidazol-2-il)sulfonil)azetidin-1-il)(2-feniltiazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an imidazole ring, a sulfonyl group, an azetidine ring, and a thiazole ring. Imidazole rings are present in many important biological molecules, such as histidine and the heme group. Sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. Azetidine rings are found in some natural products and pharmaceuticals, and thiazole rings are present in vitamin B1 and many drugs .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could act as a nucleophile in a substitution reaction, or the sulfonyl group could be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s water solubility, while the aromatic rings might increase its lipophilicity .Aplicaciones Científicas De Investigación
Potencial Terapéutico
El imidazol, un componente central de este compuesto, es conocido por su amplia gama de propiedades químicas y biológicas . Los derivados del imidazol muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébica, antihelmínticas, antifúngicas y ulcerogénicas .
Colorantes para Células Solares y Otras Aplicaciones Ópticas
Los compuestos basados en imidazol están siendo investigados para su uso en colorantes para células solares y otras aplicaciones ópticas .
Materiales Funcionales
El imidazol y sus derivados se están explorando por su potencial en el desarrollo de materiales funcionales .
Catálisis
Los compuestos que contienen imidazol se están utilizando en catálisis .
Actividad Antituberculosa
Algunos compuestos que contienen imidazol han sido evaluados para la actividad antituberculosa contra Mycobacterium tuberculosis .
Actividad Antifúngica
Se ha demostrado que las calconas que contienen imidazol son altamente efectivas contra Aspergillus fumigatus, el agente causante de la enfermedad aspergilosis pulmonar .
Construcción Sostenible de 1,2,4-triazoles Diferencialmente Funcionalizados
La ruta establecida para la síntesis de compuestos que contienen imidazol podría encontrar aplicaciones útiles para la construcción rápida y sostenible de 1,2,4-triazoles diferencialmente funcionalizados .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-8-7-18-17(20)26(23,24)13-9-21(10-13)16(22)14-11-25-15(19-14)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMYUKRKLHUAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
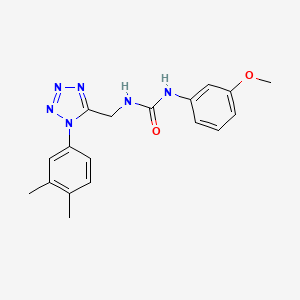
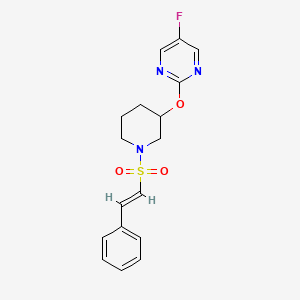
![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

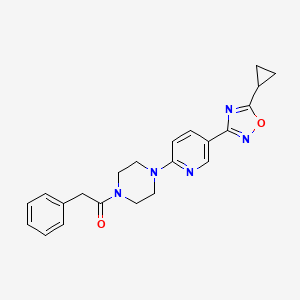
![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)

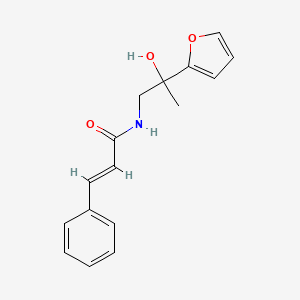
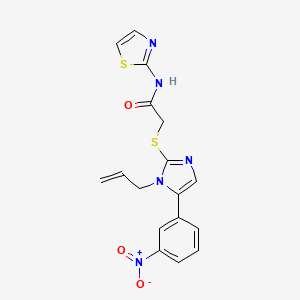

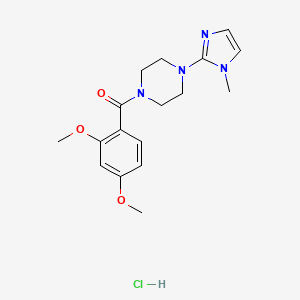
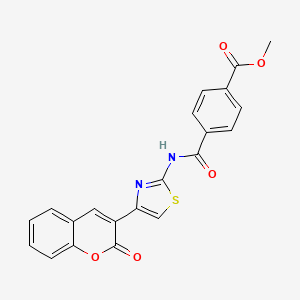
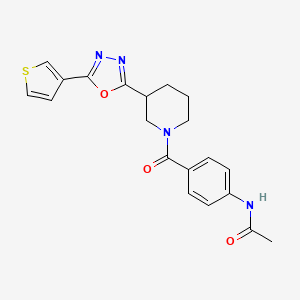
![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
